(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-bromo-2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O/c18-11-5-6-13(19)12(7-11)17(23)22-8-10(9-22)16-20-14-3-1-2-4-15(14)21-16/h1-7,10H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRDIHPSIDYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo-chlorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : The azetidine ring can be reduced to form a different ring structure.
Substitution: : The benzimidazole and azetidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert solvent.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of cycloalkanes or other reduced ring structures.
Substitution: : Formation of substituted benzimidazoles or azetidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For instance, if used as a drug, it might interact with enzymes or receptors in the body, leading to a biological response. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Methanone Cores
Key Observations:
Functional Group Modifications and Activity Trends
- Benzimidazole-Indole Hybrids : Compounds like (3bd) (from ) with indole substitutions exhibit broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), highlighting the role of aromatic extensions in enhancing bioactivity .
- Sulfur-Containing Derivatives : Methanethiol-bridged benzimidazoles () demonstrate improved solubility but reduced tumor selectivity compared to the target compound’s halogenated aryl group .
- Pyridone and Imidazopyridine Replacements : In IGF-1R inhibitors (), pyridone rings improve enzyme binding (IC50: <50 nM), suggesting that heterocyclic replacements of azetidine could modulate target selectivity .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
- The target compound’s higher logP and predicted plasma stability suggest favorable pharmacokinetics for oral administration compared to bulkier analogs.
Biological Activity
The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an azetidine ring with a benzimidazole moiety and a substituted phenyl group. Its chemical formula is , and it exhibits properties typical of both heterocyclic compounds and halogenated aromatic systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 4.5 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 6.2 | Activation of caspase pathways |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are complex and multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and caspase activation.
- Cell Cycle Arrest : It interferes with cell cycle checkpoints, particularly at the G1/S transition, preventing cancer cells from proliferating.
- Cytokine Modulation : It reduces the expression of TNF-alpha and IL-6, key mediators in inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers after 24 hours of exposure.
- In Vivo Efficacy : In a murine model of bacterial infection, administration of the compound resulted in a marked decrease in bacterial load compared to untreated controls, suggesting its potential as an antimicrobial agent.
- Inflammation Model : Research conducted on induced inflammation in rats showed that the compound significantly reduced edema and inflammatory markers, indicating its therapeutic potential in inflammatory diseases.
Q & A
Q. Advanced Research Focus
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).
- Formulation : Use cyclodextrins or lipid nanoparticles (’s phenolic derivatives show improved solubility via hydroxyl groups).
- Structural Modifications : Replace lipophilic substituents (e.g., bromine) with polar groups (e.g., -OH, -NH₂) .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Reaction Scaling : Maintain thermal control during exothermic steps (e.g., ’s reflux conditions).
- Purification : Transition from column chromatography to recrystallization or distillation.
- Byproduct Management : Use inline IR or HPLC to monitor intermediates .
Which techniques determine the compound’s thermal stability?
Q. Basic Research Focus
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions (e.g., reports melting points >300°C).
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures. Correlate stability with molecular rigidity (e.g., planar benzimidazole moiety) .
How can the reaction mechanism for microwave-assisted synthesis be investigated?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
